

Technical Support Center: Optimizing Dapivirine Vaginal Ring Adherence in Clinical Trials

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the **Dapivirine** vaginal ring. Our goal is to help you proactively address and resolve common issues related to study participant adherence, thereby enhancing the quality and reliability of your clinical trial data.

Troubleshooting Guide

This section addresses specific problems that may arise during your study, offering potential causes and actionable solutions.



Troubleshooting & Optimization

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Problem	Potential Causes	Recommended Actions
High rates of ring non-return	- Participant forgot visit/lost to follow-up Participant experienced an adverse event and is hesitant to return Social or personal reasons for discontinuation (e.g., partner disapproval, relocation).	- Implement a robust participant reminder system for appointments Conduct thorough follow-up with participants who miss visits to understand and address their reasons Reinforce the importance of returning all study products, even if unused, for accurate data collection.
Low Dapivirine levels in returned rings despite self-reported adherence	- Incorrect ring use (e.g., frequent removal and reinsertion) Vaginal practices such as douching, which may affect drug release Participant may be removing the ring for extended periods. [1]	- Provide comprehensive, hands-on training on correct ring insertion and use at enrollment Use non- judgmental counseling to inquire about vaginal practices and explain their potential impact on study outcomes.[1]- Utilize objective adherence feedback (e.g., residual drug levels) in counseling sessions to open a dialogue about actual use patterns.[2]



Participant expresses worries or concerns about the ring	- Fear of discomfort, pain during sex, or ring expulsion. [3]- Concerns about partner feeling the ring Misinformation or rumors from peers or community.	- Acknowledge and normalize participant concerns Provide anatomical models to demonstrate correct placement and how the ring is unlikely to be dislodged Offer peer support groups or testimonials from experienced users to build confidence Engage in couples' counseling to address partner concerns.
Decreased adherence over time	- "Treatment fatigue" or declining motivation Changes in personal circumstances (e.g., new partner, travel) Perceived lack of personal HIV risk.	- Implement ongoing adherence support and counseling throughout the trial, not just at the beginning Use motivational interviewing techniques to reinforce personal reasons for participating and the importance of consistent use Re-assess HIV risk perception and provide tailored risk- reduction counseling.
Low adherence specifically in younger participants (<22 years)	- Less "serious" about future health outcomes.[4]- Greater fear of fertility-related consequences.[4]- Less control in relationships.[4]	- Develop youth-friendly counseling and educational materials Address fertility concerns directly with accurate information Offer counseling on relationship dynamics and negotiation skills for product use.

Frequently Asked Questions (FAQs) General Adherence Issues



Q1: What are the most common reasons participants report for not using the **Dapivirine** ring consistently?

A1: Common reasons include removal of the ring during menstruation due to hygiene concerns, fear of partner objections or the partner feeling the ring during sex, and perceived side effects.[4] Some participants also report removing the ring for sex.[4]

Q2: How much do initial worries about the ring impact long-term adherence?

A2: Initial worries are common but tend to decrease significantly after the first few months of use.[3] However, baseline worries can be associated with non-adherence, particularly in the early stages of a trial.[3] Early intervention with counseling and social support can mitigate the negative impact of these initial concerns.[3]

Adherence in Specific Populations

Q3: We are observing lower adherence rates in younger participants (18-21 years old). Is this a known issue and what can be done?

A3: Yes, multiple studies have shown that younger age is associated with lower adherence.[1] [5] Factors contributing to this include being less "serious" about future health, fears about fertility, and having less control in their relationships.[4] Tailored, youth-friendly counseling that addresses these specific concerns, along with support in developing relationship negotiation skills, may improve adherence in this population.

Partner-Related Issues

Q4: How does a participant's relationship with her partner affect ring adherence?

A4: Partner knowledge and support are positively associated with adherence.[5] Conversely, fear of a partner's disapproval or feeling the ring during sex can be a significant barrier.[4] Open communication with partners is crucial, and offering relationship-focused counseling can be a beneficial intervention.

Data on Dapivirine Ring Adherence

The following tables summarize quantitative data from key studies on **Dapivirine** vaginal ring adherence.



Table 1: Adherence Patterns in the MTN-020/ASPIRE Study (South African Cohort)[1][6]

Adherence Pattern	Percentage of Participants
Consistently High	34%
Consistently Moderate	34%
Consistently Low	16%
Decreasing	9%
Increasing	7%

Table 2: Factors Associated with Low Adherence in the MTN-020/ASPIRE Study[1][6][7]

Factor	Adjusted Odds Ratio (AOR)	95% Confidence Interval (CI)
Age <22 years	1.8	1.0 - 3.0
Use of Intrauterine Device (IUD)	3.3	1.4 - 7.8
Use of Oral Contraceptives	3.9	1.7 - 8.9
Experiencing Menses	1.8	1.1 - 3.0
Inconsistent Condom Use	1.8	1.0 - 3.3

Table 3: Impact of Adherence on HIV-1 Risk Reduction (MTN-020/ASPIRE Study)[8]

Adherence Level (based on residual Dapivirine)	HIV-1 Risk Reduction	P-value
Non-adherent	31% (insignificant)	0.24
Low to High Adherence	56%	0.007
Medium to High Adherence	65%	0.01



Experimental Protocols

Protocol 1: Measurement of Dapivirine Ring Adherence via Residual Drug Levels

Objective: To quantify adherence by measuring the amount of **Dapivirine** remaining in a returned vaginal ring.

Methodology:

- Ring Collection: At each monthly follow-up visit, participants return the ring used in the prior month.[1]
- Sample Handling: Returned rings are individually packaged and labeled with participant and visit information. They are stored under appropriate conditions to prevent drug degradation until analysis.
- Drug Extraction: The residual **Dapivirine** is extracted from the silicone elastomer ring using a solvent such as acetone.[1][9]
- Quantification: The amount of **Dapivirine** in the extract is quantified using high-pressure liquid chromatography (HPLC).[1][9]
- Adherence Calculation: The amount of **Dapivirine** released is calculated by subtracting the residual amount from the initial 25 mg dose.[9] Adherence levels are then categorized based on predefined thresholds (e.g., >4.0 mg released indicating high adherence).[10][11][12]

Protocol 2: Client-Centered Adherence Counseling with Objective Feedback

Objective: To improve adherence through motivational interviewing and providing participants with feedback on their objective adherence data.

Methodology:

 Counselor Training: Counselors are trained in client-centered counseling and motivational interviewing techniques.[2]



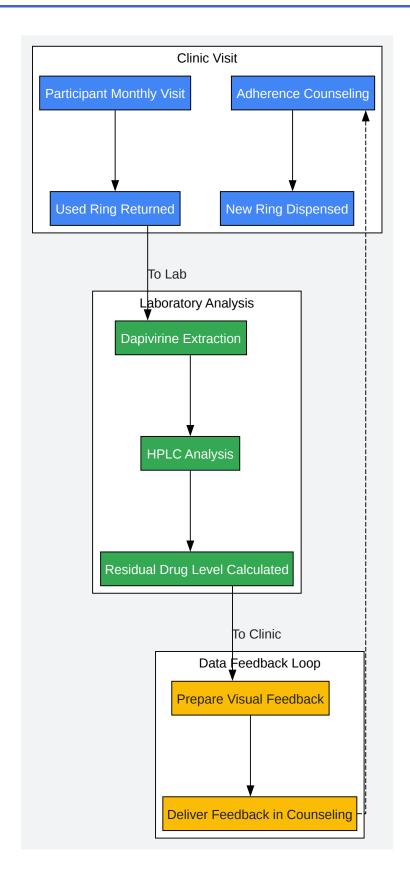




- Session Structure: Counseling sessions are conducted at each study visit. The sessions are designed as a collaborative conversation to explore the participant's experiences with the ring.[13]
- Data Feedback: During counseling, participants are shown their residual drug level results from previously returned rings. These results are often presented in a simplified, visual format (e.g., color-coded zones for high, moderate, and no use).[10]
- Motivational Interviewing: Counselors use open-ended questions, affirmations, reflective listening, and summaries to help participants explore their own motivations for adherence and identify solutions to any challenges they are facing.
- Goal Setting: The counselor and participant collaboratively set goals for ring use for the upcoming month.

Visualizations

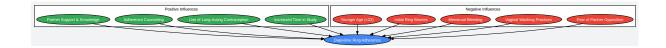




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Caption: Workflow for objective adherence monitoring and feedback.





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